molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]acetic acid CAS No. 38177-33-2

[4-(Acetyloxy)phenyl]acetic acid

Cat. No. B1267631
CAS RN: 38177-33-2
M. Wt: 194.18 g/mol
InChI Key: WCTJRKVPYCQVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to [4-(Acetyloxy)phenyl]acetic acid often involves regioselective bromination, condensation, and enzymatic reduction methods. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized using bromine in acetic acid, yielding an 84% success rate (Guzei, Gunderson, & Hill, 2010). Another method described involves the enantioselective reduction of α-ketoacid precursors, highlighting various approaches including enzymatic and microbial transformations (Schmidt et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound exhibits interesting features, such as the almost coplanar orientation of substituents like methoxy groups with the phenyl ring and the specific tilting of the acetic acid substituent. These structural details are crucial for understanding the compound's behavior in various reactions and environments (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

The chemical behavior of this compound and its derivatives involves a variety of reactions, such as condensation with chloracetic acid to form new compounds. These reactions often result in physiologically active compounds, suggesting a wide range of potential applications in various chemical contexts (Radu et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding how this compound interacts with other substances and how it can be manipulated in laboratory settings. The crystal and molecular structure of related compounds, showcasing specific configurations and hydrogen bonding patterns, provides insights into the stability and reactivity of these molecules (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, acidity, and the potential for various chemical modifications, are pivotal for their utility in synthetic chemistry. Studies on the synthesis and characterization of new derivatives reveal the versatility and wide applicability of these compounds in creating physiologically active substances and materials with desired chemical functionalities (Radu et al., 2002).

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that substituted (2-phenoxyphenyl)acetic acids, including derivatives similar to [4-(Acetyloxy)phenyl]acetic acid, exhibit anti-inflammatory activity. Studies indicate that halogen substitution in the phenoxy ring enhances this activity. Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a related compound, demonstrated significant potency with low toxicity, including ulcerogenicity (Atkinson et al., 1983).

Antioxidant Activities

A study on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, a derivative of this compound, found that it exhibited antioxidant activities as determined by DPPH radical scavenging method (Wenshan Ren, 2004).

Species Differences in Biotransformation

Research on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a structurally related compound, highlights the differences in biotransformation across species. This is relevant for understanding how similar compounds, like this compound, might behave differently in various organisms (Pottier et al., 1978).

Plant Regeneration Applications

A study on 4-Phenylbutyric acid, which shares a phenylacetic acid moiety with this compound, demonstrated its potential to promote plant regeneration by mimicking the effect of exogenous auxin. This suggests possible applications in plant tissue culture and research on plant β-oxidation pathways (Iwase et al., 2022).

Crystal Structure Analysis

The crystal structure of related compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate, has been analyzed, revealing insights into molecular interactions and hydrogen bonding patterns. This kind of analysis is crucial for understanding the chemical properties and potential applications of similar compounds like this compound (Prayzner et al., 1996).

Safety and Hazards

The safety data sheet for “[4-(Acetyloxy)phenyl]acetic acid” suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Future Directions

Sigma-Aldrich provides “[4-(Acetyloxy)phenyl]acetic acid” to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound could have potential applications in various areas of research .

properties

IUPAC Name

2-(4-acetyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTJRKVPYCQVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959104
Record name [4-(Acetyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38177-33-2
Record name NSC49141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(Acetyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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